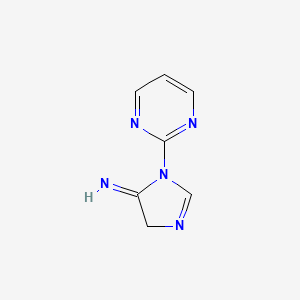![molecular formula C16H18N2O2S B12925638 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 199852-12-5](/img/structure/B12925638.png)
5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of substituted thiazolo[3,2-a]pyrimidine derivatives with different functional groups.
Applications De Recherche Scientifique
5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Benzothiazole derivatives: Compounds with a benzothiazole core structure, known for their biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core structure, widely studied for their medicinal properties.
Uniqueness
5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl, ethyl, and methoxy groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
199852-12-5 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
5-benzyl-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H18N2O2S/c1-3-12-13(9-11-7-5-4-6-8-11)18-14(20-2)10-21-16(18)17-15(12)19/h4-8,14H,3,9-10H2,1-2H3 |
Clé InChI |
VRBULHOOOOBZMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


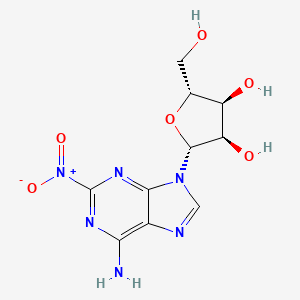
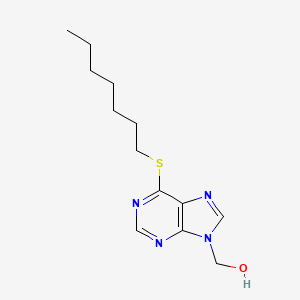
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)
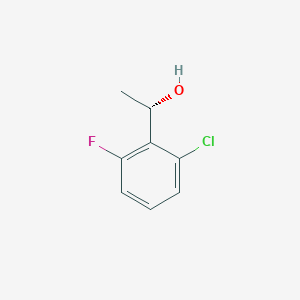
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
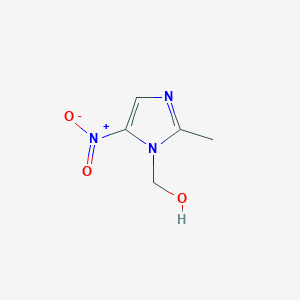
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)
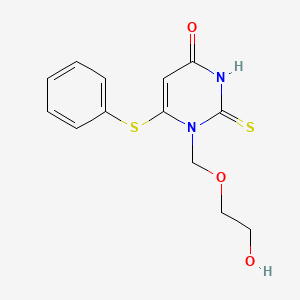
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
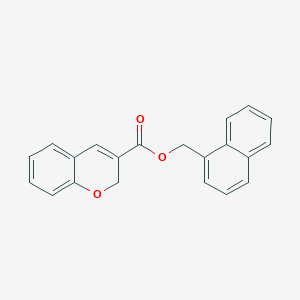
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)


